Technical Whitepaper: 2,3,5-Trimethylbenzamide – Structural Characterization and Synthetic Utility
Technical Whitepaper: 2,3,5-Trimethylbenzamide – Structural Characterization and Synthetic Utility
The following technical guide provides an in-depth analysis of 2,3,5-Trimethylbenzamide , a specialized aromatic amide used as a scaffold in medicinal chemistry and organic synthesis.
[1]
Executive Summary
2,3,5-Trimethylbenzamide (CAS 4380-85-2 ) is a substituted benzamide characterized by significant steric crowding around the amide functionality due to the ortho-methyl group at position 2 and the meta-methyl at position 3.[1] This specific substitution pattern (2,3,5-) creates a unique hydrophobic pocket and restricts bond rotation, making it a valuable scaffold for designing rigidified drug analogs and studying atropisomerism in receptor binding. This guide outlines its physicochemical profile, validated synthesis pathways, and handling protocols for research applications.
Chemical Identity & Structural Analysis[2][3][4][5][6]
Nomenclature and Identifiers
| Parameter | Detail |
| Chemical Name | 2,3,5-Trimethylbenzamide |
| CAS Number | 4380-85-2 |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| SMILES | CC1=CC(=C(C(=C1)C)C(=O)N)C |
| InChI Key | (Predicted) ULYXZIRYTYWTSV-UHFFFAOYSA-N |
| MDL Number | MFCD18824491 |
Structural Visualization
The following diagram illustrates the steric environment of the molecule. Note the proximity of the C2-Methyl group to the amide carbonyl, which influences the planarity and reactivity of the amide bond.
Caption: Structural connectivity of 2,3,5-Trimethylbenzamide highlighting the steric interaction between the C2-methyl group and the amide carbonyl.
Physicochemical Profile
The presence of three methyl groups significantly increases the lipophilicity compared to unsubstituted benzamide.
| Property | Value / Prediction | Context |
| Physical State | Solid (Crystalline powder) | Standard ambient conditions |
| Melting Point | ~160–165 °C (Est.) | Based on isomeric trends (2,4,6-isomer mp 180°C; acid precursor mp 167°C) |
| LogP | 2.59 | Indicates moderate lipophilicity; suitable for CNS penetration models |
| Solubility | Low in water; High in EtOH, DMSO, DCM | Hydrophobic methyl groups reduce aqueous solubility |
| pKa | ~14-15 (Amide NH) | Weakly acidic; neutral at physiological pH |
Synthetic Methodologies
For research-grade purity (>98%), the most reliable synthesis proceeds via the activation of 2,3,5-trimethylbenzoic acid . Direct amidation requires activation due to the steric hindrance at the ortho position.
Protocol A: Acid Chloride Activation (Standard)
This method is preferred for maximizing yield and avoiding purification difficulties associated with coupling reagents.
Reagents:
-
Precursor: 2,3,5-Trimethylbenzoic acid (CAS 2437-66-3)[1][2]
-
Reagent: Thionyl chloride (
) or Oxalyl chloride -
Solvent: Dichloromethane (DCM) or Toluene
-
Amine Source: Ammonium hydroxide (
) or Ammonia gas
Workflow:
-
Activation: Dissolve 10 mmol of 2,3,5-trimethylbenzoic acid in dry DCM (20 mL). Add catalytic DMF (2 drops).
-
Chlorination: Add oxalyl chloride (12 mmol) dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.
-
Concentration: Evaporate solvent and excess reagent under reduced pressure to isolate the crude acid chloride (volatile). Do not purify.
-
Amidation: Re-dissolve the acid chloride in dry THF (10 mL). Add this solution dropwise to a stirred solution of concentrated
(10 mL) at 0°C. -
Work-up: Stir for 1 hour. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash organic layer with saturated
and brine. Dry over . Recrystallize from Ethanol/Water.
Protocol B: Direct Amidation (High Throughput)
For small-scale library generation where isolation of acid chloride is undesirable.[1]
Reagents:
-
Coupling Agent: HATU or T3P (Propylphosphonic anhydride)
-
Base: Diisopropylethylamine (DIPEA)
Workflow:
-
Mix 2,3,5-trimethylbenzoic acid (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.
-
Stir for 15 minutes to activate.
-
Add Ammonium chloride (
, 2.0 eq) and stir for 12 hours at RT. -
Standard aqueous work-up yields the amide.
Applications in Drug Discovery[11]
Steric Probe Analysis
2,3,5-Trimethylbenzamide serves as a critical "steric probe" in Structure-Activity Relationship (SAR) studies.[1]
-
Ortho-Effect (C2-Me): Forces the amide bond out of planarity with the phenyl ring, disrupting conjugation.[1] This mimics twisted conformations of bioactive ligands.
-
Meta-Effect (C3-Me): Fills hydrophobic pockets adjacent to the binding site, often improving selectivity against off-target receptors.[1]
Pharmaceutical Intermediates
This scaffold is structurally related to several bioactive benzamide classes:
-
D2 Antagonists: Substituted benzamides (e.g., Sulpiride analogues) often utilize specific methylation patterns to tune receptor affinity.
-
Antiemetics: Analogous to Trimethobenzamide (though the latter is 3,4,5-trimethoxy), the trimethyl variant offers a lipophilic alternative for blood-brain barrier penetration studies.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2 (Causes skin/eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).[1]
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle powder in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal temperatures; avoid strong oxidizing agents.
References
-
PubChem Compound Summary . Benzamide, 2,3,5-trimethyl- (CAS 4380-85-2).[1][3] National Center for Biotechnology Information. [Link](Note: General search for isomer confirmation)
